2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Phenylation: The attachment of a phenyl group to the oxadiazole ring.
Chlorination: The addition of a chlorine atom to the dimethylphenoxy group.
Cyclization: Formation of the oxadiazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-chloro-3,5-dimethylphenol: Known for its antimicrobial properties.
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: Used in various chemical syntheses.
2-(4-chloro-3,5-dimethylphenoxy)-3-nitropyridine: Investigated for its potential biological activities.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4/c1-13-10-17(11-14(2)20(13)23)29-19-9-8-16(12-18(19)26(27)28)22-25-24-21(30-22)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXXNPJWRSOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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